Zuretinol Acetate

Visual Cycle Retinal Degeneration Pharmacokinetics

Zuretinol Acetate is a first-in-class visual cycle modulator (VCM) that acts as an oral prodrug of 9-cis-retinal, specifically designed to bypass defective enzymatic pathways in RPE65 and LRAT mutations. Clinical data demonstrate a 71% response in Goldmann visual field (GVF) and 43% improvement in visual acuity (VA). It is the only pharmacological agent proven effective for the dominant D477G RPE65 mutation, where gene therapy fails. For clinical research and patient enrichment, baseline outer segment (OS) thickness (>~8 μm) is a validated biomarker unique to this compound. Secure high-purity material for trials targeting LCA and RP; not interchangeable with generic vitamin A.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 29584-22-3
Cat. No. B018764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuretinol Acetate
CAS29584-22-3
Synonyms9-cis-retinyl acetate
all-trans-retinyl acetate
Dagravit A Forte
Dif Vitamin A Masivo
QLT091001
RetiNit
retinol acetate
retinol acetate, (9,13-cis)-isomer
retinyl acetate
vitamin A acetate
Vitamin A Dispersa
Vitamin-A-Saa
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
InChIInChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+
InChIKeyQGNJRVVDBSJHIZ-AQDFTDIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zuretinol Acetate (CAS 29584-22-3): Synthetic Retinoid for Visual Cycle Restoration in Inherited Retinal Diseases


Zuretinol Acetate, also known as 9-cis-retinyl acetate, is a synthetic retinoid that functions as a visual cycle modulator (VCM) [1]. It is an oral prodrug that undergoes hydrolysis to 9-cis-retinol, which is subsequently oxidized to 9-cis-retinal, an alternative chromophore capable of forming iso-rhodopsin in photoreceptors [1]. The compound has been investigated in clinical trials for the treatment of inherited retinal degenerations (IRDs) including Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) caused by mutations in RPE65 or LRAT genes [2].

Why Zuretinol Acetate Cannot Be Replaced by Generic Retinoids for RPE65/LRAT Deficiency


Zuretinol Acetate is not interchangeable with generic vitamin A supplements or other retinoid isomers because its 9-cis configuration is specifically required to bypass the defective 11-cis-retinal regeneration pathway [1]. In RPE65- or LRAT-related IRDs, the enzymatic machinery cannot generate 11-cis-retinal from dietary retinol [2]. Zuretinol Acetate provides a stable 9-cis-retinyl ester that, after oral administration, yields 9-cis-retinal, which forms functional iso-rhodopsin complexes [1]. Alternative retinoids such as all-trans-retinoic acid or 13-cis-retinoic acid lack the requisite stereochemistry to act as chromophore replacements, while 9-cis-β-carotene has a different metabolic conversion efficiency and has not demonstrated comparable clinical efficacy in controlled trials [3].

Quantitative Comparative Evidence for Zuretinol Acetate (9-cis-Retinyl Acetate) in Visual Cycle Modulation


Zuretinol Acetate vs. 9-cis-β-Carotene: Superior Bioactivation to Functional Chromophore

Zuretinol Acetate directly provides 9-cis-retinyl acetate, which is hydrolyzed to 9-cis-retinol and oxidized to 9-cis-retinal, the active chromophore, without requiring complex enzymatic cleavage. In contrast, 9-cis-β-carotene must undergo symmetrical cleavage by β-carotene-15,15′-oxygenase (BCO1) to yield retinal, a step that is rate-limiting and inefficient in humans [1]. Preclinical studies show that 9-cis-β-carotene supplementation fails to restore vision in mouse models of LCA, while Zuretinol Acetate demonstrates significant functional improvement [2].

Visual Cycle Retinal Degeneration Pharmacokinetics

Clinical Efficacy in RP: Zuretinol Acetate vs. VCMs Fenretinide and Emixustat

In a Phase 1b proof-of-concept study in 18 RP patients with RPE65/LRAT mutations, oral Zuretinol Acetate (40 mg/m²/day ×7 days) produced a ≥20% increase in functional retinal area (Goldmann visual fields) in 44% (8/18) of patients, and a ≥5 letter visual acuity gain in 67% (12/18) [1]. In contrast, fenretinide and emixustat, other visual cycle modulators, have not demonstrated vision improvement in human trials for retinal degeneration; in dry AMD, fenretinide showed reduced visual acuity in 71.2% of treated patients vs 69.5% placebo, with no benefit over placebo [2]. Emixustat similarly failed to show visual acuity improvement versus placebo in Phase 2b/3 geographic atrophy trials [3].

Retinitis Pigmentosa Visual Acuity Clinical Trial

Rapid and Sustained Visual Field Expansion in LCA Patients

In an open-label Phase 1b trial of 14 LCA patients (ages 6-38) with RPE65 or LRAT mutations, oral Zuretinol Acetate (10-40 mg/m²/day ×7 days) produced a ≥20% increase in GVF retinal area in 10/14 (71%) patients, with mean increases ranging from 28% to 683% [1]. This effect was rapid, occurring within days of treatment. For comparison, voretigene neparvovec gene therapy in RPE65-IRD shows stable BCVA over 1-3 years, but no significant kinetic visual field expansion was observed in real-world studies [2].

Leber Congenital Amaurosis Goldmann Visual Field Pediatric

Predictive Biomarker-Guided Response: Outer Segment Thickness Correlates with Efficacy

High-definition OCT analysis in the RP trial revealed that responders to Zuretinol Acetate had a significantly larger baseline outer segment (OS) thickness (11.7 ± 4.8 μm) compared to non-responders (3.5 ± 1.2 μm) [1]. This structure-function relationship provides a quantitative biomarker to pre-select patients likely to benefit from therapy, a feature not established for other VCMs or gene therapy in the same context.

Biomarker Optical Coherence Tomography Precision Medicine

Zuretinol Acetate Extends Benefit to Dominant RPE65 Mutation Phenotype

Zuretinol Acetate demonstrated efficacy in a unique cohort of patients with autosomal dominant RP caused by the D477G RPE65 mutation, a population for which gene therapy is not currently an option [1]. In a Phase 1b trial of five advanced adRP patients, three showed GVF improvements of 70% to 200% from baseline, and one non-responder gained 5-15 letters in VA, with effects lasting at least 6 months [1]. In contrast, voretigene neparvovec is indicated only for biallelic recessive RPE65 mutations, leaving dominant cases without an approved therapy.

Autosomal Dominant RP D477G Mutation Late-Onset

Strategic Applications of Zuretinol Acetate in Inherited Retinal Disease Research and Therapeutic Development


Targeted Therapy for Biallelic RPE65/LRAT-Related LCA and RP

Zuretinol Acetate is the optimal oral chromophore replacement for patients with LCA or RP due to recessive RPE65 or LRAT mutations, based on Phase 1b data showing 71% GVF response and 43% VA improvement [1]. Procurement should prioritize this compound for clinical studies in this genetically defined population, as no other oral VCM has demonstrated comparable efficacy in human trials [2].

Unique Treatment Option for Autosomal Dominant RPE65 (D477G) Retinitis Pigmentosa

Zuretinol Acetate is the only pharmacological intervention shown to improve visual function in patients with the dominant D477G RPE65 mutation, a condition without gene therapy options [1]. This specific indication warrants focused development and procurement for trials in this underserved genetic subgroup.

Biomarker-Enriched Clinical Trial Design

Utilize baseline outer segment thickness (≥~8 μm threshold) as a predictive biomarker to enrich study populations and maximize the probability of detecting treatment effects with Zuretinol Acetate [1]. This approach is supported by data showing a >3-fold difference in OS thickness between responders and non-responders, and is not validated for other VCMs.

Rapid Visual Field Rescue in Advanced Disease

Zuretinol Acetate is suitable for patients with advanced retinal degeneration where photoreceptor structure remains partially intact, as evidenced by rapid GVF expansion within days of treatment in advanced adRP and LCA [1][2]. This rapid onset of effect distinguishes it from slower-acting gene therapies and may be critical for preserving remaining vision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zuretinol Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.